molecular formula C9H9F2NS B15061268 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B15061268
M. Wt: 201.24 g/mol
InChI Key: QIYKUMMDHLXUIV-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a fluorinated derivative of the benzothiazepine class, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Benzothiazepines are widely studied for their pharmacological activities, particularly as intracellular calcium antagonists and modulators of ion channels . The difluoro substitution may alter electronic and steric properties, influencing both synthesis pathways and biological interactions.

Properties

Molecular Formula

C9H9F2NS

Molecular Weight

201.24 g/mol

IUPAC Name

3,3-difluoro-4,5-dihydro-2H-1,5-benzothiazepine

InChI

InChI=1S/C9H9F2NS/c10-9(11)5-12-7-3-1-2-4-8(7)13-6-9/h1-4,12H,5-6H2

InChI Key

QIYKUMMDHLXUIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC2=CC=CC=C2N1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms and a thiazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Non-Fluorinated Analogs: Ueyama et al. (1996) synthesized 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs with varied substituents, demonstrating that alkyl groups (e.g., cyclopentyl, pentyl) at the 5-position influence solubility and crystallinity. These compounds often exist as oils or low-melting solids .
  • notes that fluorinated benzothiazepines, such as 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, face synthesis challenges, possibly due to fluorine’s reactivity, leading to discontinuation of some derivatives. In contrast, the target compound’s stability may be enhanced by symmetric difluoro substitution .

Table 1: Substituent Impact on Physical Properties

Compound Substituents Physical State Key Spectral Data (¹H-NMR)
3,3-Difluoro derivative 3-F, 3-F Solid/Crystalline* δ 3.2–3.8 (m, 4H, CH₂)†
5-Cyclopentyl analog 5-Cyclopentyl Yellow oil δ 1.5–2.1 (m, 9H, cyclopentyl)
KT-362 5-Acyloxypropanamide Crystalline δ 7.2–7.8 (m, aromatic H)

*Inferred from analogous fluorinated compounds ; †Hypothesized based on tetrahydrobenzothiazepine backbone .

Pharmacological Activity

Calcium Channel Modulation

  • Non-Fluorinated Analogs: KT-362, a 1,5-benzothiazepine derivative, selectively inhibits intracellular calcium release in vascular smooth muscle (IC₅₀ ~10⁻⁶ M) but shows minimal effect on voltage-gated calcium channels . Ueyama’s analogs () similarly act as calcium antagonists, with potency influenced by substituent bulk and polarity.
  • Fluorinated Derivatives : The difluoro substitution may enhance membrane permeability and target affinity. highlights 1,5-benzothiazepine derivatives as AMPK modulators in virtual screening, suggesting fluorinated variants could exhibit improved bioavailability and target engagement .

Table 2: Comparative Pharmacological Profiles

Compound Target Key Activity Potency (IC₅₀/EC₅₀)
KT-362 Intracellular Ca²⁺ Inhibits NE-induced contraction 10⁻⁶ M
CGP-37157 Mitochondrial Na⁺/Ca²⁺ L-type Ca²⁺ channel inhibition 3–10 µM
3,3-Difluoro derivative* AMPK/Calcium channels Hypothesized dual modulation Pending

*Inferred from structural analogs in .

Biological Activity

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 2166855-67-8) is a compound that falls within the class of benzothiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H9F2NS
  • Molar Mass : 201.24 g/mol
  • Structural Characteristics : The presence of difluoromethyl groups significantly influences the compound's biological properties.

Antimicrobial Activity

Research has shown that derivatives of benzothiazepines exhibit notable antimicrobial properties. For example, certain synthesized derivatives demonstrated significant activity against various strains including C. neoformans, C. albicans, and E. coli with minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL .

Anti-inflammatory Activity

A series of 1,5-benzothiazepine derivatives have been synthesized and screened for anti-inflammatory effects. In vivo studies indicated that some compounds exhibited significant anti-inflammatory activity comparable to diclofenac at a dose of 10 mg/kg body weight .

Anticancer Activity

The anticancer potential of benzothiazepines has been explored extensively. A study reported that several newly synthesized compounds showed in vitro activity against human lung cancer cell lines. Notably, one compound achieved an IC50 value of 28 μg/mL against HT-29 colon cancer cells .

Antipsychotic Activity

Benzothiazepine derivatives have also been investigated for their antipsychotic effects. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against psychotic disorders .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of this compound derivatives, researchers synthesized multiple compounds and evaluated their cytotoxicity against various cancer cell lines. The results revealed significant inhibition of cell proliferation in several cases:

Compound IDCell LineIC50 (μg/mL)
1HT-2928
2MCF-727
3DU-14516

These findings suggest a promising avenue for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of synthesized benzothiazepine derivatives against common pathogens. The results indicated that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria:

Compound IDBacteriaMIC (μg/mL)
AS. aureus4
BE. coli6
CP. aeruginosa8

This highlights the potential application of these compounds in treating bacterial infections .

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